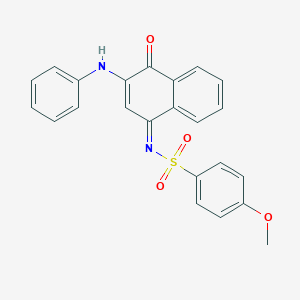![molecular formula C25H23NO3S2 B281360 N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide](/img/structure/B281360.png)
N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide, also known as MNS or MNSOD inhibitor, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. MNS is a potent inhibitor of manganese superoxide dismutase (MnSOD), an enzyme that plays a critical role in the cellular defense against oxidative stress.
Wirkmechanismus
N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide inhibits MnSOD, an enzyme that catalyzes the conversion of superoxide radicals to hydrogen peroxide and oxygen. By inhibiting MnSOD, this compound increases the levels of superoxide radicals, leading to oxidative stress and ultimately inducing apoptosis in cancer cells. In contrast, in normal cells, this compound protects against oxidative stress by increasing the levels of superoxide radicals, which activate cellular antioxidant defense systems.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by increasing oxidative stress and disrupting mitochondrial function. This compound has also been found to protect neurons from oxidative stress-induced damage by increasing the levels of superoxide radicals and activating cellular antioxidant defense systems. Additionally, this compound has been shown to improve endothelial function and reduce oxidative stress in cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide in lab experiments is its potent inhibitory effect on MnSOD, which allows for the study of the role of MnSOD in various diseases. However, the use of this compound in lab experiments is limited by its potential toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
Future research on N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide could focus on its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, future studies could investigate the mechanisms underlying the protective effects of this compound against oxidative stress and the potential side effects and toxicity of this compound. Furthermore, the development of more potent and selective MnSOD inhibitors could lead to new therapeutic strategies for oxidative stress-related diseases.
Synthesemethoden
The synthesis of N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 4-methylthionaphthalene-1-ol in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain this compound. The purity of this compound can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2,4-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising anticancer agent. Moreover, this compound has been found to protect neurons from oxidative stress-induced damage in neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, this compound has been shown to improve endothelial function and reduce oxidative stress in cardiovascular diseases such as atherosclerosis.
Eigenschaften
Molekularformel |
C25H23NO3S2 |
|---|---|
Molekulargewicht |
449.6 g/mol |
IUPAC-Name |
N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H23NO3S2/c1-16-8-11-19(12-9-16)30-23-15-22(20-6-4-5-7-21(20)25(23)27)26-31(28,29)24-13-10-17(2)14-18(24)3/h4-15,26-27H,1-3H3 |
InChI-Schlüssel |
LIZVQDCTJAFNRR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C=C(C=C4)C)C)O |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C=C(C=C4)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281277.png)
![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281280.png)
![Benzyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281281.png)
![Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281283.png)
![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281284.png)
![Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281286.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281292.png)
![Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)
![2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281297.png)
![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281303.png)



